molecular formula C12H11BrN2O2S B13000185 Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate

Cat. No.: B13000185
M. Wt: 327.20 g/mol
InChI Key: YLFKTDNOBAIQDU-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a benzylamino group, a bromine atom, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of a thiazole derivative with a benzylamine under controlled conditions. The bromination of the thiazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(benzylamino)-4-bromo-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group and the bromine atom provides opportunities for diverse chemical modifications and interactions.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

methyl 2-(benzylamino)-4-bromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11BrN2O2S/c1-17-11(16)9-10(13)15-12(18-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)

InChI Key

YLFKTDNOBAIQDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)Br

Origin of Product

United States

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